molecular formula C16H19N5O3S B11448211 N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B11448211
M. Wt: 361.4 g/mol
InChI Key: YSNKCEWJBNXTPA-UHFFFAOYSA-N
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Description

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. The process may start with the formation of the thiophene ring, followed by the introduction of cyano, ethyl, and methyl groups. The pyrazole ring is then synthesized separately and coupled with the thiophene derivative through a butanamide linker. Common reagents used in these reactions include nitriles, alkyl halides, and nitro compounds, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amino group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenating agents or nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the nitro group may yield an amino-pyrazole derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene or 3-methylthiophene.

    Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole or 1-phenyl-3-methyl-5-pyrazolone.

Uniqueness

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other thiophene or pyrazole derivatives.

Properties

Molecular Formula

C16H19N5O3S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(5-methyl-3-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C16H19N5O3S/c1-4-12-11(3)25-16(13(12)9-17)18-15(22)6-5-7-20-10(2)8-14(19-20)21(23)24/h8H,4-7H2,1-3H3,(H,18,22)

InChI Key

YSNKCEWJBNXTPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)CCCN2C(=CC(=N2)[N+](=O)[O-])C)C

Origin of Product

United States

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